molecular formula C8H8N2O4 B019883 N-(2-methoxy-5-nitrophenyl)formamide CAS No. 149686-06-6

N-(2-methoxy-5-nitrophenyl)formamide

Cat. No.: B019883
CAS No.: 149686-06-6
M. Wt: 196.16 g/mol
InChI Key: WMFURCICLSTGEJ-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)formamide is an organic compound with the molecular formula C8H8N2O4. It is a yellow crystalline powder widely used in scientific research due to its unique properties. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of N-(2-methoxy-5-nitrophenyl)formamide involves several steps. One common method includes the reaction of 2-methoxy-5-nitroaniline with formic acid or formic anhydride under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2-methoxy-5-nitrophenyl)formamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro and methoxy derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-(2-methoxy-5-aminophenyl)formamide.

    Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)formamide has several scientific research applications:

    Corrosion Inhibition: Derivatives of this compound have been found effective in inhibiting the acidic corrosion of mild steel.

    Catalysis: It is used in catalytic processes, such as the N-formylation of amines with methanol and molecular oxygen.

    Herbicidal Activity: Some derivatives show potential as herbicides.

    Carcinogenicity Studies: Certain formamide derivatives are used as models for studying cancer mechanisms.

    Optical Device Applications: It is used in the development of nonlinear optical materials for optical devices.

    Synthesis of Nitrogen-Containing Heterocycles: This compound is used in the synthesis of various nitrogen-containing heterocycles.

    Photolysis Research: It is studied for understanding chemical reaction mechanisms through photolysis.

    Fungicidal Properties: Some derivatives exhibit fungicidal activity against various pathogens.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)formamide involves its interaction with specific molecular targets and pathways. For example, in corrosion inhibition, the methoxy and nitro groups enhance the compound’s ability to adsorb onto metal surfaces, forming a protective layer that prevents corrosion. In catalytic processes, the functional groups facilitate the activation of reactants, leading to efficient catalysis.

Comparison with Similar Compounds

N-(2-methoxy-5-nitrophenyl)formamide can be compared with other similar compounds, such as:

    N-(4-nitrophenyl)formamide: This compound has a similar structure but lacks the methoxy group, which affects its chemical reactivity and applications.

    2-methoxy-5-nitroformanilide: Another similar compound with slight variations in its molecular structure and properties.

The presence of both methoxy and nitro groups in this compound makes it unique, providing distinct chemical reactivity and a wide range of applications.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8-3-2-6(10(12)13)4-7(8)9-5-11/h2-5H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFURCICLSTGEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295101
Record name N-(2-methoxy-5-nitrophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149686-06-6
Record name N-(2-methoxy-5-nitrophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-METHOXY-5'-NITROFORMANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of formic acid (0.45 ml, 0.012 mole) and acetic anhydride (1.06 ml, 0.011 mole) was stirred at 55° C. under Ar for 2 h, and cooled to room temperature. Dry THF (10 ml) was added. To this solution was added 2-methoxy-5-nitroaniline (0.69 g, 0.004 mole). After stirring for 1 h, the suspension was evaporated in vacuo to leave the title compound as a brown solid (0.80 g, 99%).
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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